molecular formula C20H17BrN2O4S2 B12163967 4-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12163967
M. Wt: 493.4 g/mol
InChI Key: DLXDDVYCXVOUMR-BOPFTXTBSA-N
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Description

4-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a thiazolidinone derivative characterized by a benzamide moiety substituted with a bromine atom at the para position and a 4-ethoxy-3-methoxybenzylidene group at the C5 position of the thiazolidinone ring. This compound belongs to a class of molecules known for their diverse pharmacological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties. Synthesis and characterization of such compounds typically involve nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm structural integrity and purity .

The compound’s Z-configuration at the C5 benzylidene group is critical for its bioactivity, as geometric isomerism often influences binding affinity to biological targets. Its structural complexity arises from the combination of electron-donating (ethoxy, methoxy) and electron-withdrawing (bromo) substituents, which modulate electronic properties and intermolecular interactions .

Properties

Molecular Formula

C20H17BrN2O4S2

Molecular Weight

493.4 g/mol

IUPAC Name

4-bromo-N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C20H17BrN2O4S2/c1-3-27-15-9-4-12(10-16(15)26-2)11-17-19(25)23(20(28)29-17)22-18(24)13-5-7-14(21)8-6-13/h4-11H,3H2,1-2H3,(H,22,24)/b17-11-

InChI Key

DLXDDVYCXVOUMR-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-halo carbonyl compound under basic conditions.

    Benzylidene Formation: The thiazolidinone intermediate is then reacted with 4-ethoxy-3-methoxybenzaldehyde in the presence of a base to form the benzylidene derivative.

    Bromination: The final step involves the bromination of the benzamide moiety using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction can occur at the benzylidene double bond, converting it to a saturated derivative.

    Substitution: The bromine atom in the benzamide moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazolidinone derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s thiazolidinone core is of interest due to its potential antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that thiazolidinone derivatives can inhibit various enzymes and receptors, making them valuable in drug discovery.

Medicine

Medically, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the treatment of infections and inflammatory diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure could also make it useful in the design of new catalysts or sensors.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, while the benzamide moiety can enhance binding affinity and specificity. This dual interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Biological Targets : The dibromo-acetic acid derivative () targets bacterial DNA replication (dnaN-encoded Beta clamp), while the furyl-bromophenyl analogue () inhibits ASK1, highlighting scaffold versatility .
  • Synthetic Accessibility: Compounds with simpler substituents (e.g., dimethylaminoethyl in ) are synthesized in higher yields (93.1%) compared to brominated derivatives, which often require multi-step protocols .

Physicochemical and Spectral Comparisons

Spectral Data

  • IR Spectroscopy : The target compound’s IR spectrum would show peaks for C=O (1700–1650 cm⁻¹), C=S (750–760 cm⁻¹), and aromatic C-O (1250 cm⁻¹), consistent with analogues in and .
  • UV-Vis : Analogues with extended conjugation (e.g., furyl-bromophenyl in ) exhibit λmax > 380 nm, whereas the target compound’s λmax is likely lower due to reduced conjugation .

Purity and Stability

  • High-performance liquid chromatography (HPLC) purity for thiazolidinones ranges from 98–99% (), suggesting rigorous purification protocols. The target compound’s stability under physiological conditions remains unstudied but may correlate with substituent hydrophobicity .

Biological Activity

4-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex compound featuring a thiazolidinone core, known for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H17_{17}BrN2_2O4_4S2_2, with a molecular weight of 493.4 g/mol. The structure includes a bromine atom, an ethoxy group, and a methoxy group attached to a benzylidene moiety, contributing to its unique properties.

PropertyValue
Molecular FormulaC20_{20}H17_{17}BrN2_2O4_4S2_2
Molecular Weight493.4 g/mol
IUPAC Name4-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
InChI KeyDLXDDVYCXVOUMR-BOPFTXTBSA-N

Biological Activity Overview

Compounds containing thiazolidinone structures have been associated with various biological activities including:

  • Anticancer Activity : The thiazolidinone core has been linked to cytotoxic effects against several cancer cell lines. For instance, similar derivatives have shown significant inhibition of cell proliferation in HeLa and K562 cells with IC50 values ranging from 8.5 μM to 25.6 μM .
  • Antimicrobial Properties : The presence of the benzamide moiety enhances the compound's ability to inhibit bacterial growth, particularly against Gram-positive bacteria .
  • Anti-inflammatory Effects : Some thiazolidinone derivatives have demonstrated potential as aldose reductase inhibitors, suggesting their role in managing inflammatory conditions .

The mechanism by which 4-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide exerts its biological effects involves:

  • Enzyme Inhibition : The compound can bind to the active sites of specific enzymes due to its structural features, disrupting critical biological pathways.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptosis through intrinsic and extrinsic signaling pathways, as observed in related studies .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects and potential advantages of this compound over similar thiazolidinones.

Compound NameBiological ActivityUnique Features
5-(4-chlorobenzylidene)thiazolidineAnticancerSimpler structure without ethoxy/methoxy groups
N-(substituted phenyl)thiazolidinoneAntimicrobial/AnticancerBroad range of substitutions possible
2-bromo-N-(substituted benzylidene)thiazolidineVariable activityDifferent halogen substitutions

The presence of both ethoxy and methoxy groups in 4-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide enhances its solubility and potentially its biological activity compared to similar compounds.

Case Studies

Recent studies have focused on the synthesis and evaluation of thiazolidinone derivatives for their anticancer properties:

  • Cytotoxicity Assessment : Research indicated that compounds similar to 4-bromo-N-[...] exhibited selective cytotoxicity against cancer cell lines such as K562 and HeLa, with some derivatives outperforming traditional chemotherapeutics like cisplatin .
  • Mechanistic Studies : Investigations into the apoptotic pathways activated by thiazolidinones revealed that they can induce cell death through both mitochondrial and death receptor-mediated pathways .

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